Cas no 868968-29-0 (ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate)

ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate structure
868968-29-0 structure
商品名:ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate
CAS番号:868968-29-0
MF:C16H15N5O3S
メガワット:357.387001276016
CID:6100817
PubChem ID:7190607

ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate 化学的及び物理的性質

名前と識別子

    • ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate
    • ethyl 3-oxo-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
    • ethyl 3-oxo-4-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
    • 868968-29-0
    • F1835-0237
    • AMS_CNC_ID-40794503
    • SMSSF-0625594
    • AKOS024612763
    • ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
    • インチ: 1S/C16H15N5O3S/c1-2-24-15(23)9-11(22)10-25-14-7-6-13-18-19-16(21(13)20-14)12-5-3-4-8-17-12/h3-8H,2,9-10H2,1H3
    • InChIKey: WROSVCOPFBHHKB-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)CC(=O)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1

計算された属性

  • せいみつぶんしりょう: 357.08956053g/mol
  • どういたいしつりょう: 357.08956053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 481
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 125Ų

ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1835-0237-10μmol
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1835-0237-5mg
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1835-0237-15mg
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1835-0237-10mg
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1835-0237-2μmol
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1835-0237-2mg
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1835-0237-20mg
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1835-0237-100mg
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1835-0237-25mg
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1835-0237-4mg
ethyl 3-oxo-4-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate
868968-29-0 90%+
4mg
$66.0 2023-05-17

ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate 関連文献

ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoateに関する追加情報

Recent Advances in the Study of Ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate (CAS: 868968-29-0)

The compound ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate (CAS: 868968-29-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolopyridazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate exhibits high affinity for certain kinase enzymes, which are implicated in a range of pathological conditions, including cancer and inflammatory diseases. The study utilized X-ray crystallography and molecular docking simulations to reveal the precise binding interactions, providing a structural basis for further optimization of this compound.

In addition to its kinase inhibitory activity, recent preclinical studies have explored the compound's potential as an anti-inflammatory agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate significantly reduced the production of pro-inflammatory cytokines in vitro and in vivo. The researchers attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. These findings suggest that this molecule could serve as a valuable scaffold for developing novel anti-inflammatory drugs.

Another noteworthy aspect of this compound is its synthetic accessibility and potential for structural modification. A recent publication in Organic & Biomolecular Chemistry (2023) detailed an efficient synthetic route to ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate, highlighting its scalability and compatibility with various functional group transformations. This work opens up possibilities for the development of derivatives with enhanced pharmacological properties, such as improved bioavailability or target specificity.

Despite these promising developments, challenges remain in the clinical translation of ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate. Pharmacokinetic studies have indicated that the compound exhibits moderate metabolic stability and requires further optimization to address issues related to rapid clearance in vivo. Ongoing research is focused on identifying prodrug strategies or formulation approaches to overcome these limitations.

In conclusion, ethyl 3-oxo-4-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}butanoate (CAS: 868968-29-0) represents a compelling case study in the intersection of chemical synthesis and biological activity. Its multifaceted pharmacological profile and synthetic tractability make it a valuable candidate for further investigation in drug discovery programs. Future studies should prioritize the optimization of its pharmacokinetic properties and the exploration of its therapeutic potential in disease models.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd